molecular formula C14H13F2NO3S B5773035 N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B5773035
M. Wt: 313.32 g/mol
InChI Key: CVBJHAJPPTWCIK-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 2,6-difluoroaniline with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

    Hydrolysis: Sulfonic acid and amine derivatives.

Scientific Research Applications

Chemistry: N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial agent. Its sulfonamide moiety is known to inhibit the growth of bacteria and fungi, making it a candidate for the development of new antibiotics .

Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals. It is used as an intermediate in the synthesis of herbicides and other biologically active compounds .

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide involves the inhibition of specific enzymes or proteins in target organisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for the growth and replication of bacteria and fungi .

Comparison with Similar Compounds

Uniqueness: N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide is unique due to its specific combination of a difluorophenyl group and an ethoxybenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-2-20-10-6-8-11(9-7-10)21(18,19)17-14-12(15)4-3-5-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBJHAJPPTWCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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